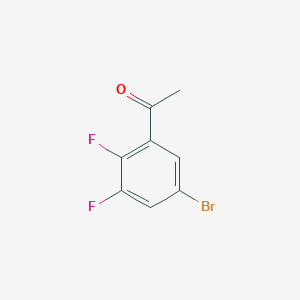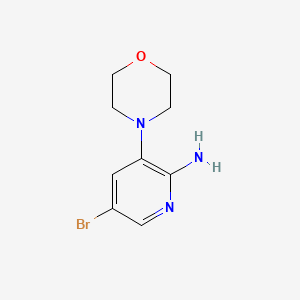
5-Bromo-3-morpholinopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-morpholinopyridin-2-amine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 . It is a solid substance and is also known as BMN673.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1cc(Br)cnc1N2CCOCC2 . The InChI key for this compound is BOWIGXGIQUXHAR-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 258.12 .Applications De Recherche Scientifique
Catalyzed Aminations for Compound Synthesis
Amination reactions catalyzed by palladium complexes have demonstrated significant chemoselectivity, yielding amino-substituted pyridines. Ji, Li, and Bunnelle (2003) showcased the selective amination of polyhalopyridines, where 5-bromo-2-chloropyridine underwent catalysis to predominantly give 5-amino-2-chloropyridine with high yield, illustrating the effectiveness of this method for synthesizing amino-substituted derivatives (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Synthesis of Vasodilation Property Compounds
Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates through a nucleophilic substitution reaction, revealing compounds with considerable vasodilation potency. This process involves bromination and further reaction with secondary amines, including morpholine, highlighting the role of 5-Bromo-3-morpholinopyridin-2-amine in creating compounds with potential for medical application in vasodilation (A. S. Girgis, N. Mishriky, A. Farag, W. El-Eraky, H. Farag, 2008).
Photophysics and Biomolecular Binding Studies
Bonacorso et al. (2018) reported the synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through Buchwald–Hartwig amination. These compounds, starting from bromoquinoline precursors, show intriguing photophysical properties and strong interactions with ct-DNA, suggesting their utility in studying DNA-binding interactions and photophysical characteristics of aromatic compounds (H. Bonacorso, Melissa B. Rodrigues, B. Iglesias, C. Silveira, Sarah C. Feitosa, Wilian C. Rosa, M. Martins, C. Frizzo, N. Zanatta, 2018).
Novel Derivatives and Biological Activities
Ahmad et al. (2017) detailed the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of commercially available 5-Bromo-2-methylpyridin-3-amine. This study not only highlights the synthetic versatility of bromo-morpholinopyridine derivatives but also explores their potential biological activities, including anti-thrombolytic and biofilm inhibition properties, providing a foundation for further research into their applications in medicinal chemistry (Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, N. Alitheen, 2017).
Mécanisme D'action
5-Bromo-3-morpholinopyridin-2-amine, also known as BMN673, is a small molecule inhibitor of the enzyme poly-ADP-ribose polymerase (PARP).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-3-morpholin-4-ylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUXRAVQMIXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277437 |
Source


|
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-85-5 |
Source


|
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

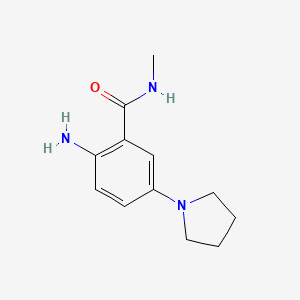
![1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)


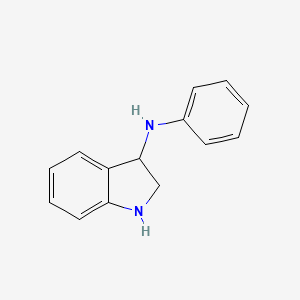
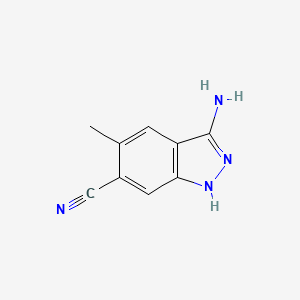
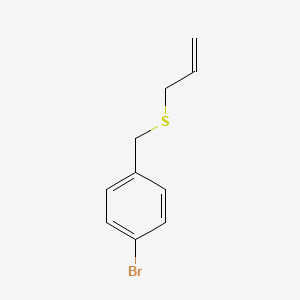
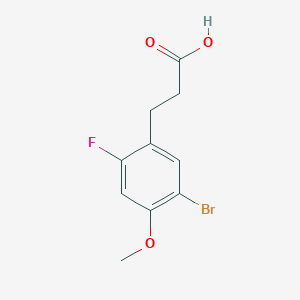
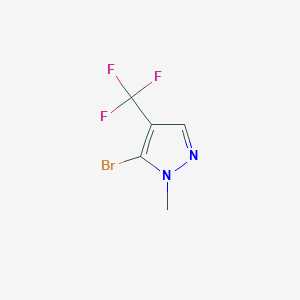
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

